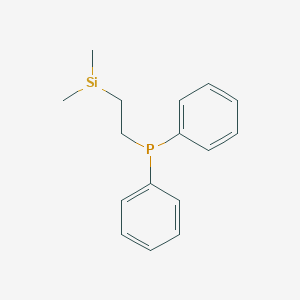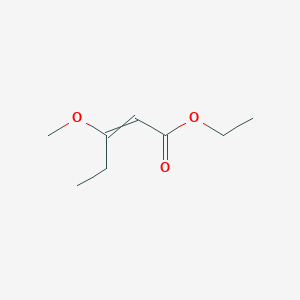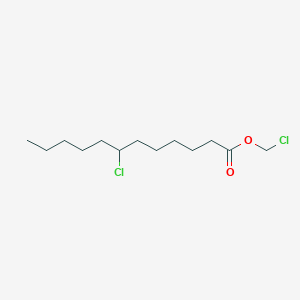
Chloromethyl 7-chlorododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 7-chlorododecanoate is an organic compound with the molecular formula C13H24Cl2O2 It is a chlorinated ester, specifically the chloromethyl ester of 7-chlorododecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chlorododecanoate can be synthesized through the esterification of 7-chlorododecanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 7-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chlorododecanoic acid and chloromethyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: New esters or amides, depending on the nucleophile used.
Hydrolysis: 7-chlorododecanoic acid and chloromethyl alcohol.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
Applications De Recherche Scientifique
Chloromethyl 7-chlorododecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of chloromethyl 7-chlorododecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl 7-chlorodecanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 7-chloroheptanoate: Another chlorinated ester with an even shorter carbon chain.
Chloromethyl 7-chlorooctanoate: Similar compound with an eight-carbon chain.
Uniqueness
Chloromethyl 7-chlorododecanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
80419-03-0 |
|---|---|
Formule moléculaire |
C13H24Cl2O2 |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
chloromethyl 7-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-5-8-12(15)9-6-4-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |
Clé InChI |
FTELUGWCTDTFNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCCC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


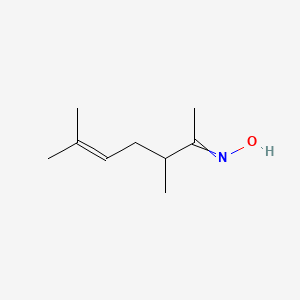
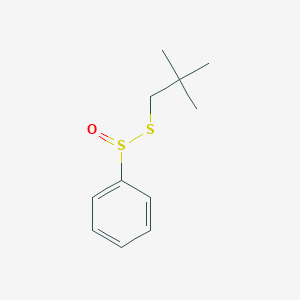

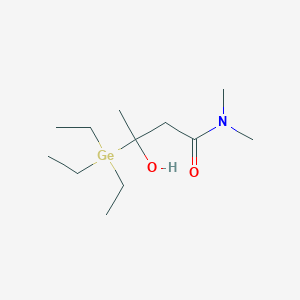
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
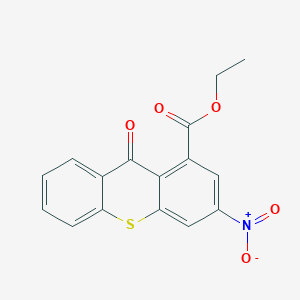

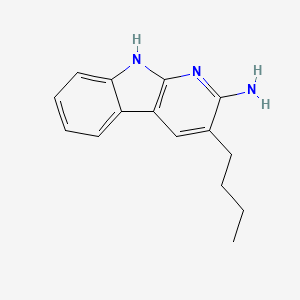
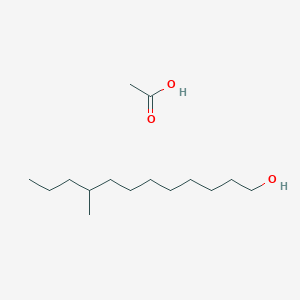
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
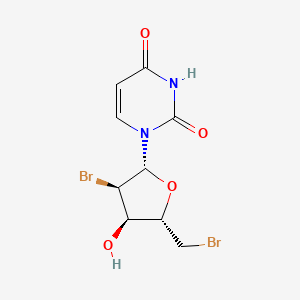
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
